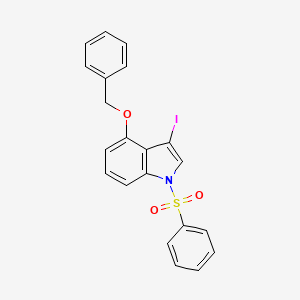
1h-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an iodine atom at the third position, a phenylmethoxy group at the fourth position, and a phenylsulfonyl group at the first position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a commercially available indole derivative.
Phenylmethoxy Group Introduction: The phenylmethoxy group can be introduced via a nucleophilic substitution reaction using a phenylmethoxy halide.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using a phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-indole derivative.
Scientific Research Applications
1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- depends on its specific application. In biological systems, indole derivatives often interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the iodine atom can influence its reactivity and binding affinity.
Comparison with Similar Compounds
1H-Indole,3-iodo-1-(phenylsulfonyl)-: Lacks the phenylmethoxy group.
1H-Indole,4-(phenylmethoxy)-1-(phenylsulfonyl)-: Lacks the iodine atom.
1H-Indole,3-iodo-4-(methoxy)-1-(phenylsulfonyl)-: Has a methoxy group instead of a phenylmethoxy group.
Uniqueness: 1H-Indole,3-iodo-4-(phenylmethoxy)-1-(phenylsulfonyl)- is unique due to the combination of its functional groups. The presence of the iodine atom, phenylmethoxy group, and phenylsulfonyl group provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16INO3S |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-4-phenylmethoxyindole |
InChI |
InChI=1S/C21H16INO3S/c22-18-14-23(27(24,25)17-10-5-2-6-11-17)19-12-7-13-20(21(18)19)26-15-16-8-3-1-4-9-16/h1-14H,15H2 |
InChI Key |
ZOCVZZKQDWIOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


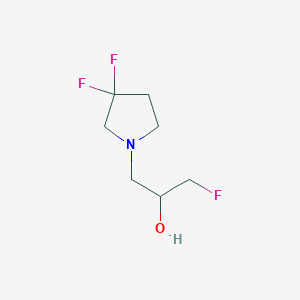




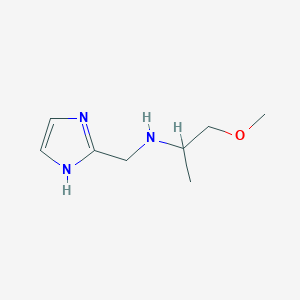
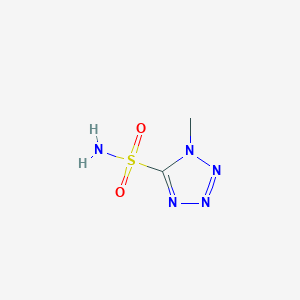

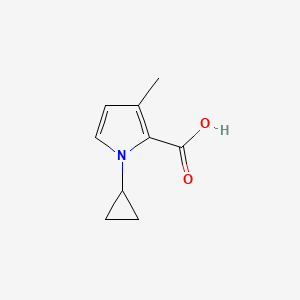
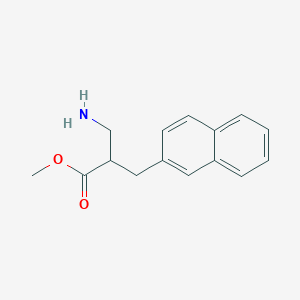
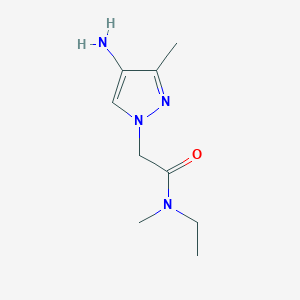
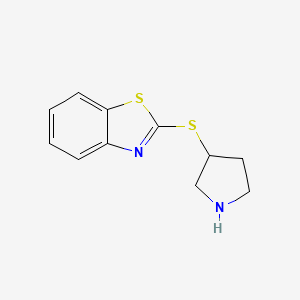
![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)

